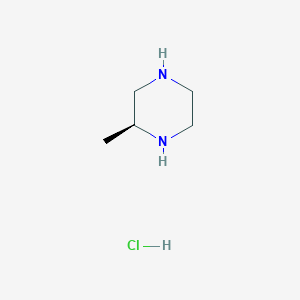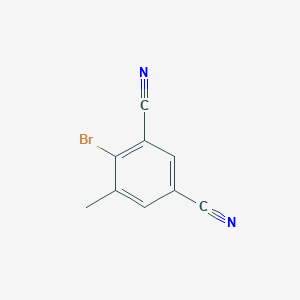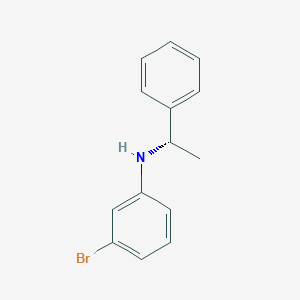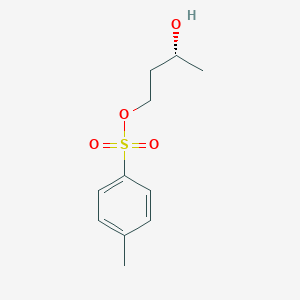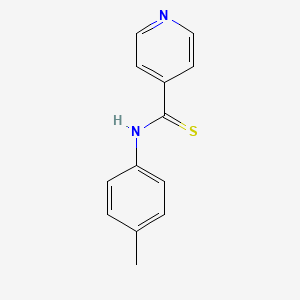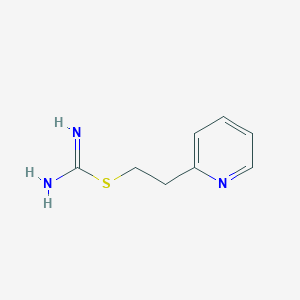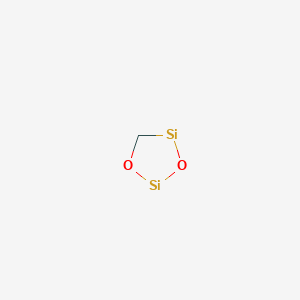
CID 78066776
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 78066776” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for “CID 78066776” would typically involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. The exact methods would depend on the specific requirements of the industry and the intended application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
The compound “CID 78066776” can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts
Common Reagents and Conditions
Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of “this compound” depend on the specific reaction and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Wissenschaftliche Forschungsanwendungen
The compound “CID 78066776” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: It may be used in biological studies to understand its effects on biological systems and pathways.
Medicine: The compound could have potential therapeutic applications, such as in drug development or as a pharmaceutical intermediate.
Industry: It may be utilized in various industrial processes, including the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of “CID 78066776” involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to “CID 78066776” include other chemical entities with comparable structures and properties. Examples of similar compounds include those with similar functional groups or molecular frameworks .
Uniqueness
The uniqueness of “this compound” lies in its specific chemical structure and properties, which may confer distinct advantages in certain applications. For instance, it may exhibit unique reactivity, selectivity, or biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
7540-38-7 |
|---|---|
Molekularformel |
CH6O2Si2 |
Molekulargewicht |
106.23 g/mol |
IUPAC-Name |
1,3,2,4-dioxadisilolane |
InChI |
InChI=1S/CH6O2Si2/c1-2-5-3-4-1/h1,4-5H2 |
InChI-Schlüssel |
JXNGOBXXXYOLTB-UHFFFAOYSA-N |
SMILES |
C1O[Si]O[Si]1 |
Kanonische SMILES |
C1O[SiH2]O[SiH2]1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-bromophenyl)-N-[(2-bromophenyl)methyl]methanamine](/img/structure/B3282562.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromo-2-(6-methylpyridin-2-yl)ethanone](/img/structure/B3282569.png)
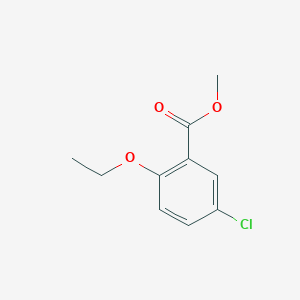
![2-[(E)-(pyridin-4-ylmethylidene)amino]benzonitrile](/img/structure/B3282584.png)

